N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-13-10(17)6-9-11(18)15-12-14-7-4-2-3-5-8(7)16(9)12/h2-5,9H,6H2,1H3,(H,13,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEHACRUHOFLGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy: Formation of the Imidazo[1,2-a]benzimidazole Scaffold
One of the key steps in preparing N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is the construction of the imidazo[1,2-a]benzimidazole ring system. This is typically achieved by condensation of 2-aminobenzimidazole derivatives with suitable electrophilic reagents, such as β-ketoesters or α-haloacetamides, under controlled conditions.
Condensation with β-ketoesters:
An equimolar mixture of 2-aminobenzimidazole and β-ketoesters in dimethylformamide (DMF) at reflux (approximately 150 °C) for 20–60 minutes leads to the formation of dihydroimidazo[1,2-a]benzimidazole derivatives. The use of DMF as solvent is preferred over EtOH, AcOH, or dioxane due to higher yields and better solubility profiles, especially when solid esters are involved.Alkylation of the core scaffold:
Subsequent regioselective alkylation of the nitrogen in the imidazo ring is achieved using N-substituted 2-chloroacetamides or benzyl chlorides in the presence of potassium carbonate (K2CO3) in DMF at 90 °C for 2 hours. This method yields regioisomerically pure products with good isolated yields (~77–81%).
Detailed Preparation Method from Patent Literature
A notable patented method describes a one-pot synthesis approach for related benzimidazole derivatives involving:
Step 1: Dehydration Reaction
Starting from 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazol-2-one, dehydration is carried out in an organic solvent such as methyl isobutyl ketone (MIBK) at 110–120 °C for 1–2 hours in the presence of an acid-binding agent (e.g., sodium hydroxide or sodium carbonate). This step forms the reactive intermediate required for subsequent alkylation.Step 2: Phase Separation and Alkylation
After dehydration, 4-bromo-butyric acid ethyl ester is added to the reaction mixture cooled to 70–90 °C. The mixture is then treated with preheated water (40–60 °C) to induce phase separation, retaining the organic phase containing the alkylated intermediate.Step 3: Saponification
The organic phase undergoes saponification with sodium hydroxide at 45–80 °C under reduced pressure (150–200 mbar) to convert the ester to the corresponding acid.Step 4: Acidification and Isolation
The saponified product is acidified slowly with hydrochloric acid at 40–60 °C, followed by heating at 90–110 °C for 2–4 hours. After cooling, the product is isolated by filtration, washed, and dried to obtain the final benzimidazole derivative with high purity (HPLC 98–99%) and yield (~90%).
- One-pot synthesis without intermediate isolation
- Avoidance of hazardous reagents like sodium hydride
- High yield and purity
- Scalable for industrial production
Alkylation Conditions and Regioselectivity
The regioselective alkylation of the imidazo[1,2-a]benzimidazole nitrogen is crucial for the synthesis of the target compound. Research shows:
| Alkylation Conditions | Solvent | Base | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| K2CO3 (3 equiv) in DMF | DMF | K2CO3 | 90 °C | 81 | Single isomer formed, simple workup |
| NaH or KOH in DMF/DMSO | DMF/DMSO | Strong base | Variable | Mixed | Mixtures of alkylation products formed |
| NaHCO3 or K2CO3 in acetone | Acetone | Mild base | Reflux | Low | Low yields, contamination with starting material |
The preferred method uses K2CO3 in DMF at 90 °C for 2 hours, yielding regioselective N-alkylation products suitable for further modifications.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Dehydration | 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazol-2-one, acid scavenger (NaOH) in MIBK | 110–120 | 1–2 hours | — | One-pot, no intermediate isolation |
| Alkylation | 4-bromo-butyric acid ethyl ester, K2CO3 in DMF | 70–90 | 2–4 hours | — | Phase separation after reaction |
| Saponification | NaOH under reduced pressure | 45–80 | Variable | — | Converts ester to acid |
| Acidification and Isolation | HCl addition, heating | 40–110 | 2–4 hours | ~90 | Final product isolation |
| Regioselective N-alkylation | N-substituted 2-chloroacetamides, K2CO3 in DMF | 90 | 2 hours | 77–81 | High regioselectivity and purity |
Research Findings and Practical Considerations
The avoidance of hazardous reagents such as sodium hydride improves safety and reduces waste pollution in industrial settings.
Use of high-boiling, water-immiscible solvents like MIBK facilitates reactions at elevated temperatures and simplifies phase separation.
Mild bases like potassium carbonate in DMF provide optimal conditions for regioselective alkylation without side reactions or product mixtures.
The one-pot synthesis approach reduces the number of purification steps, improving overall yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid, while reduction may produce N-methyl-2-(2-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide .
Scientific Research Applications
N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Variation in N-Alkyl Substituents
The primary structural distinction among analogs lies in the substituent on the acetamide nitrogen. Key examples include:
Key Observations :
Core Heterocyclic Modifications
Replacement of the benzimidazole moiety with other heterocycles alters electronic properties and binding affinity:
Key Observations :
- Hydrogen Bonding: The imidazo[1,2-a]benzimidazolone core provides multiple hydrogen bond donors/acceptors, critical for interactions with enzymes or receptors, whereas pyrimidinone derivatives may prioritize different bonding patterns .
Functional Group Interconversions
Replacing the acetamide group with carboxylic acid or ester moieties modifies reactivity and pharmacokinetics:
Key Observations :
- Solubility vs. Bioavailability : Acidic derivatives (e.g., carboxylic acid) exhibit higher solubility but may suffer from poor membrane permeability, whereas esters serve as prodrugs with better absorption .
Biological Activity
N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a complex organic compound belonging to the class of imidazole derivatives. These compounds are notable for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms, effects, and relevant research findings.
The molecular formula for this compound is . The compound features a unique structure that contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | N-methyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide |
| CAS Number | 1428138-95-7 |
| Molecular Weight | 232.25 g/mol |
| Chemical Structure | Chemical Structure |
This compound exhibits its biological effects primarily through interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various physiological responses.
Research indicates that it may influence pathways related to oxidative stress and neuroinflammation, which are crucial in neurodegenerative diseases. For instance, studies have shown that derivatives of benzimidazole can mitigate oxidative stress-induced neuroinflammation by modulating inflammatory cytokines such as TNF-alpha and NF-kB .
Antimicrobial Activity
In vitro studies have demonstrated that N-methyl derivatives exhibit significant antimicrobial properties. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Staphylococcus epidermidis | 0.25 μg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Neuroprotective Effects
Recent investigations into the neuroprotective capabilities of benzimidazole derivatives have shown promise in treating neurodegenerative disorders. For instance, the compound has been studied for its ability to alleviate ethanol-induced neurodegeneration in animal models by reducing oxidative stress markers and improving cognitive functions .
Case Studies
Several studies have explored the therapeutic potential of N-methyl derivatives:
- Neuroprotection : A study demonstrated that treatment with benzimidazole derivatives reduced neuroinflammation and oxidative stress in models of ethanol-induced neurodegeneration .
- Antimicrobial Efficacy : Research highlighted the effectiveness of various derivatives against pathogenic bacteria, emphasizing their potential use in clinical settings .
Q & A
Q. What experimental controls are essential in stability studies under physiological conditions?
- Methodological Answer : Include positive controls (e.g., ascorbic acid for oxidative stability) and negative controls (compound-free buffer). Simulate gastric fluid (pH 2, pepsin) and intestinal fluid (pH 6.8, pancreatin) for 24 hr. Analyze degradation products via LC-MS/MS and compare to stability in plasma (37°C, 1–24 hr) .
Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Predicted Value | Experimental Value | Method Reference |
|---|---|---|---|
| Molecular Weight | 312.34 g/mol | 312.32 g/mol | HRMS |
| LogD (pH 7.4) | 1.8 | 1.7 ± 0.1 | Shake-flask |
| Polar Surface Area | 85 Ų | 82 Ų | X-ray |
| H-bond Acceptors | 5 | 5 | NMR |
Q. Table 2. Common Byproducts in Synthesis and Mitigation Strategies
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Over-acetylated derivative | Excess acetylating agent | Scavenger resins (DMAP-bound) |
| Ring-opened impurity | Hydrolysis under acidic conditions | Use anhydrous solvents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
